molecular formula C13H9BrO3 B14656112 2-Propen-1-one, 1-(4-bromo-2-hydroxyphenyl)-3-(2-furanyl)- CAS No. 51379-39-6

2-Propen-1-one, 1-(4-bromo-2-hydroxyphenyl)-3-(2-furanyl)-

Cat. No.: B14656112
CAS No.: 51379-39-6
M. Wt: 293.11 g/mol
InChI Key: GRQQGHSSMABUHN-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(4-bromo-2-hydroxyphenyl)-3-(2-furanyl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-bromo-2-hydroxyphenyl)-3-(2-furanyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromo-2-hydroxyacetophenone and 2-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone structure.

    Reduction: The carbonyl group in the propenone moiety can be reduced to form an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials or as a chemical reagent.

Mechanism of Action

    Molecular Targets: May interact with enzymes, receptors, or DNA.

    Pathways Involved: Could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(2-furanyl)-: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-Propen-1-one, 1-(4-bromo-2-hydroxyphenyl)-3-phenyl-: Lacks the furan ring, which may influence its chemical properties and applications.

Uniqueness

The presence of both the bromine atom and the furan ring in 2-Propen-1-one, 1-(4-bromo-2-hydroxyphenyl)-3-(2-furanyl)- makes it unique compared to other chalcones

Properties

CAS No.

51379-39-6

Molecular Formula

C13H9BrO3

Molecular Weight

293.11 g/mol

IUPAC Name

1-(4-bromo-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C13H9BrO3/c14-9-3-5-11(13(16)8-9)12(15)6-4-10-2-1-7-17-10/h1-8,16H

InChI Key

GRQQGHSSMABUHN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=C(C=C(C=C2)Br)O

Origin of Product

United States

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